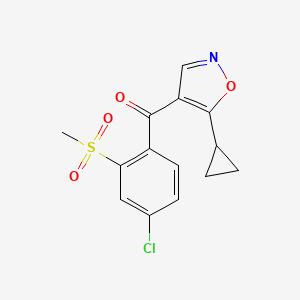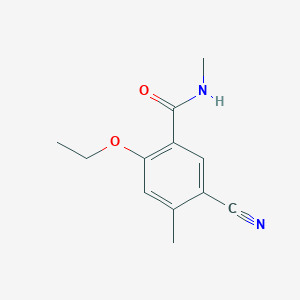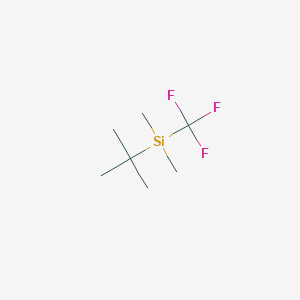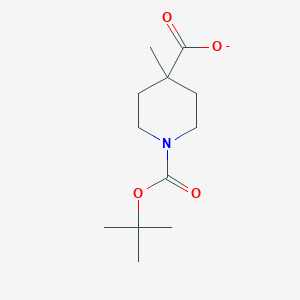
5-Fluoro-2-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-nitro-1,1'-biphenyl: is an organic compound that belongs to the class of nitroaromatic compounds It consists of a biphenyl structure with a fluorine atom at the 5-position and a nitro group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitro-1,1'-biphenyl typically involves the nitration of fluorobiphenyl compounds. One common method includes the use of 3,4,5-trifluorobenzeneboronic acid and ortho-nitro substituted benzene as starting materials. These are dissolved in a suitable solvent, and a catalyst such as Ms-Pd (palladium) is added along with an acid-binding agent. The reaction mixture is stirred until the reaction is complete, followed by washing, extraction, concentration, and recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be carried out in continuous-flow reactors. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors. The continuous-flow process involves the nitration of fluorobiphenyl compounds using mixed acids as nitrating agents, with careful monitoring of temperature and reaction parameters to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-nitro-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is 5-amino-2-nitrobiphenyl.
Substitution: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.
Aplicaciones Científicas De Investigación
5-Fluoro-2-nitro-1,1'-biphenyl has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-nitro-1,1'-biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects .
Comparación Con Compuestos Similares
5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a biphenyl structure.
2-Nitrobiphenyl: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
5-Fluoro-2-aminobiphenyl: The amino derivative of 5-Fluoro-2-nitro-1,1'-biphenyl, which has different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H8FNO2 |
|---|---|
Peso molecular |
217.20 g/mol |
Nombre IUPAC |
4-fluoro-1-nitro-2-phenylbenzene |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-7-12(14(15)16)11(8-10)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
XXCHOBGHVYLOIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B8759485.png)



![2-Methyl-5-[(4-methyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B8759523.png)
![(2,3-Dihydropyrazolo[5,1-b]thiazol-6-yl)methanol](/img/structure/B8759535.png)
![2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B8759548.png)

